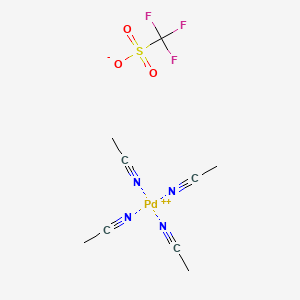
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: is a chemical compound with the molecular formula C22H18Cl2O2 and a molecular weight of 385.28 g/mol It is known for its unique structural properties, which include a naphthalene-1,4-dione core substituted with a trans-2-chloro group and a 4-phenylcyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thio-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of naphthalene-1,4-dione exhibit antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 4-phenylcyclohexyl group may enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s naphthalene-1,4-dione core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the 4-phenylcyclohexyl group may enhance the compound’s binding affinity to specific biological targets, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: Similar structure but lacks the trans configuration.
2-Chloro-3-((1r,4r)-4-methylcyclohexyl)naphthalene-1,4-dione: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)benzene-1,4-dione: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is unique due to its trans configuration and the presence of both a chloro group and a 4-phenylcyclohexyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H19ClO2 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2-chloro-3-(4-phenylcyclohexyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19ClO2/c23-20-19(21(24)17-8-4-5-9-18(17)22(20)25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
InChI-Schlüssel |
UXDJKERILGWXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)
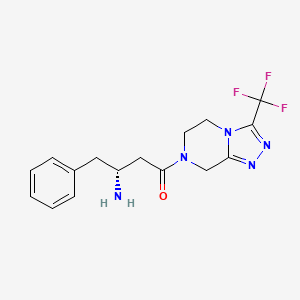
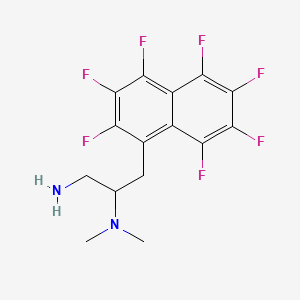
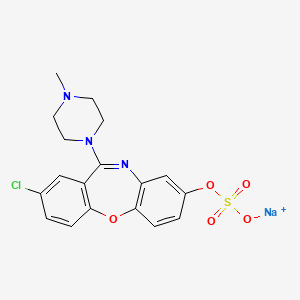
![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
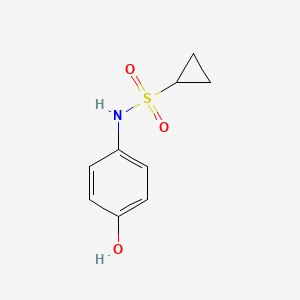
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)
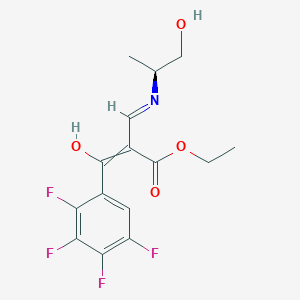


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
